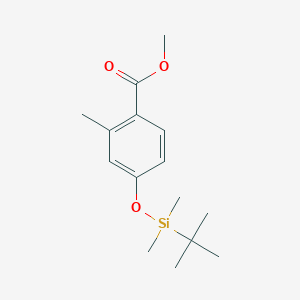

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is an organic compound that features a benzoate ester functional group, a tert-butyldimethylsilyl-protected hydroxyl group, and a methyl substituent on the aromatic ring. This compound is often used in organic synthesis, particularly in the protection of hydroxyl groups during multi-step synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate typically involves the following steps:

Protection of Hydroxyl Group: The hydroxyl group of 4-hydroxy-2-methylbenzoic acid is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.

Esterification: The protected intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to form the methyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Reduction: Reduction of the ester group can yield the corresponding alcohol.

Substitution: The tert-butyldimethylsilyl group can be selectively removed under acidic or basic conditions to reveal the hydroxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Tetra-n-butylammonium fluoride in tetrahydrofuran for deprotection of the silyl group.

Major Products

Oxidation: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoic acid.

Reduction: 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzyl alcohol.

Substitution: 4-hydroxy-2-methylbenzoic acid.

Scientific Research Applications

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is used in various scientific research applications:

Organic Synthesis: As a protecting group for hydroxyl functionalities in complex organic syntheses.

Medicinal Chemistry: In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

Material Science: As a precursor in the synthesis of functionalized polymers and materials.

Biological Studies: Used in the study of enzyme-catalyzed reactions and metabolic pathways involving silyl-protected compounds.

Mechanism of Action

The mechanism of action of Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate primarily involves the protection and deprotection of hydroxyl groups. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the hydroxyl site. The deprotection process involves nucleophilic attack by fluoride ions, leading to the formation of a pentavalent silicon intermediate, which then collapses to release the free hydroxyl group .

Comparison with Similar Compounds

Similar Compounds

Methyl 4-hydroxy-2-methylbenzoate: Lacks the silyl protection, making it more reactive at the hydroxyl site.

Methyl 4-((trimethylsilyl)oxy)-2-methylbenzoate: Uses a trimethylsilyl group instead of tert-butyldimethylsilyl, offering less steric protection.

Methyl 4-((tert-butyldiphenylsilyl)oxy)-2-methylbenzoate: Uses a bulkier tert-butyldiphenylsilyl group, providing greater steric protection but potentially more challenging deprotection.

Uniqueness

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate is unique due to its balance of steric protection and ease of deprotection. The tert-butyldimethylsilyl group is stable under a variety of conditions but can be selectively removed under mild conditions, making it a versatile protecting group in organic synthesis .

Biological Activity

Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate, with the CAS number 2222115-55-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, supported by data tables and relevant research findings.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C15H24O3Si |

| Molecular Weight | 280.44 g/mol |

| Solubility | Varies with solvent |

| Storage Conditions | 2-8°C |

This compound is typically used in research settings and is not intended for human use. It is soluble in various organic solvents, which allows for flexibility in experimental applications .

The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyldimethylsilyl group. This moiety enhances the compound's stability and solubility, potentially improving its interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activities. For instance, derivatives of benzoic acid have been shown to inhibit the growth of various pathogenic bacteria and fungi. The specific activity of this compound against microbial strains remains to be fully elucidated but suggests potential as an antimicrobial agent .

Inhibition of Enzymatic Activity

This compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Studies on related compounds have demonstrated their ability to inhibit methyltransferases, which play crucial roles in various biological processes, including gene regulation and protein synthesis. This inhibition can lead to significant biological effects, such as altered cellular metabolism or reduced pathogen viability.

Study on Enzyme Inhibition

A recent study explored the inhibitory effects of benzoic acid derivatives on SARS-CoV-2 methyltransferases. The findings suggested that modifications to the benzoic acid structure could enhance inhibitory potency and selectivity against viral enzymes. While this compound was not specifically tested, its structural similarity implies potential efficacy in similar applications .

Antitumor Activity

Another area of interest is the antitumor activity of compounds related to this compound. Preliminary investigations have shown that certain benzoate derivatives possess cytotoxic effects on cancer cell lines, leading to apoptosis and reduced tumor growth. Further research is necessary to establish the specific mechanisms through which this compound may exert antitumor effects.

Q & A

Q. Basic: What are the optimal synthetic routes and conditions for preparing Methyl 4-((tert-butyldimethylsilyl)oxy)-2-methylbenzoate?

Methodological Answer:

The synthesis typically involves introducing the tert-butyldimethylsilyl (TBS) protecting group to a hydroxylated benzoate precursor. Key steps include:

- Silylation : Reacting 4-hydroxy-2-methylbenzoate with tert-butyldimethylsilyl chloride (TBSCl) in anhydrous dichloromethane or tetrahydrofuran (THF), using a base like imidazole or pyridine to scavenge HCl .

- Temperature Control : Maintaining 0–25°C to prevent side reactions (e.g., over-silylation or decomposition) .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures .

Critical Parameters : Moisture-free conditions are essential to avoid premature cleavage of the TBS group .

Q. Basic: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Use a combination of analytical techniques:

- NMR Spectroscopy :

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ (expected m/z for C₁₅H₂₄O₃Si: 304.14) .

- Infrared (IR) : Peaks at ~1250 cm⁻¹ (Si-C) and ~1700 cm⁻¹ (ester C=O) .

Q. Basic: What are the stability and storage recommendations for this compound?

Methodological Answer:

- Stability : Stable under inert atmospheres (N₂/Ar) at room temperature. Avoid prolonged exposure to moisture, acids, or bases, which hydrolyze the TBS group .

- Storage : Seal in airtight containers with desiccants (e.g., silica gel). Store at 2–8°C in dark, dry conditions to prevent ester hydrolysis or silyl ether degradation .

- Incompatibilities : Strong oxidizing agents (e.g., KMnO₄) and reducing agents (e.g., LiAlH₄) may degrade the compound .

Q. Advanced: How can researchers address challenges in stereochemical control during functionalization?

Methodological Answer:

The TBS group’s steric bulk can influence regioselectivity in subsequent reactions (e.g., electrophilic substitution). Strategies include:

- Computational Modeling : Use density functional theory (DFT) to predict steric and electronic effects of the TBS group on reaction pathways .

- Directed Metalation : Employ directing groups (e.g., esters) to guide metalation at the desired position on the aromatic ring, minimizing steric interference from TBS .

- Temporary Protection : Replace TBS with less bulky groups (e.g., TMS) for reactions requiring lower steric hindrance, then re-protect post-functionalization .

Q. Advanced: How can contradictory biological activity data be resolved in pharmacological studies?

Methodological Answer:

Contradictions may arise from impurities, solvent effects, or assay variability. Mitigation strategies:

- Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 μM) to identify false positives/negatives .

- Metabolite Screening : Use LC-MS to detect decomposition products (e.g., free benzoic acid from ester hydrolysis) that may interfere with assays .

- Structure-Activity Relationship (SAR) Studies : Compare activity of analogs (e.g., TBS vs. TBDPS-protected derivatives) to isolate the pharmacophore .

Q. Advanced: What mechanistic insights guide the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

The TBS group is inert under most cross-coupling conditions (e.g., Suzuki-Miyaura), making the compound suitable for aryl functionalization. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water mixtures for coupling with boronic acids .

- Side Reactions : Monitor for protodesilylation (removal of TBS) under strongly basic conditions (e.g., Na₂CO₃ in Suzuki reactions) .

- Kinetic Studies : Use in situ IR or GC-MS to track reaction progress and optimize catalyst loading .

Q. Advanced: How can computational methods enhance understanding of this compound’s properties?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Predict solubility in solvents (e.g., DMSO vs. hexane) based on polarity and steric parameters .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .

- Spectroscopic Prediction : Compare calculated (DFT) vs. experimental NMR/IR spectra to validate structural assignments .

Q. Basic: What analytical techniques are critical for resolving spectral ambiguities?

Methodological Answer:

- Deuterium Exchange : Identify exchangeable protons (e.g., residual -OH) in D₂O to simplify ¹H NMR interpretation .

- Variable Temperature NMR : Resolve overlapping signals by altering sample temperature (e.g., -40°C to reduce rotational freedom) .

- Heteronuclear Single Quantum Coherence (HSQC) : Assign ¹H-¹³C correlations in complex aromatic regions .

Properties

IUPAC Name |

methyl 4-[tert-butyl(dimethyl)silyl]oxy-2-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O3Si/c1-11-10-12(8-9-13(11)14(16)17-5)18-19(6,7)15(2,3)4/h8-10H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJZCELPGGBPFEL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.